molecular formula C11H14ClN3O B1419897 1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone CAS No. 1244949-62-9

1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone

Cat. No. B1419897
M. Wt: 239.7 g/mol
InChI Key: DXBMAOBZMVEWQX-UHFFFAOYSA-N
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Description

“1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone” is a chemical compound with the molecular formula C11H14ClN3O . It has a molecular weight of 239.70 g/mol . This compound is also known by its CAS number 1244949-62-9 . It acts as a reagent for the preparation of Palbociclib, a drug for the treatment of ER-positive and HER-negative breast cancer development .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C11H14ClN3O/c1-7(16)9-6-13-11(12)15-10(9)14-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,13,14,15) . The Canonical SMILES string is CC(=O)C1=CN=C(N=C1NC2CCCC2)Cl .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 239.70 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 54.9 Ų . The Heavy Atom Count is 16 . The Formal Charge is 0 .

Scientific Research Applications

Hybrid Catalysts in Synthesis

Pyrimidine scaffolds, particularly those involving pyranopyrimidine cores, are crucial for medicinal and pharmaceutical industries due to their synthetic applications and bioavailability. Research has focused on the synthesis of substituted pyrimidinone and pyrimidinethione derivatives through one-pot multicomponent reactions using diverse hybrid catalysts. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, highlighting the importance of pyrimidine scaffolds in developing lead molecules for further applications (Parmar, Vala, & Patel, 2023).

Tautomeric Equilibria of Pyrimidines

The study of tautomeric equilibria in pyrimidines, including changes due to interactions with different environments, provides insights into the stability of oxo and hydroxy forms of these compounds. This research is significant for understanding the biological functions and interactions of pyrimidines, including their role in spontaneous mutation and the potential for designing new therapeutic agents (Person et al., 1989).

Green Chemistry Approaches

The Biginelli Reaction is a green chemistry approach that synthesizes dihydropyrimidinones (DHPMs) in an environmentally thoughtful manner. DHPMs, derived from a three-component reaction involving a β-keto ester, urea, and aromatic aldehyde, possess a wide range of pharmacological activities. This highlights the environmental benefits and efficiency of green synthetic methods in producing biologically active compounds (Panda, Khanna, & Khanna, 2012).

Anti-Inflammatory Applications

Recent research on pyrimidines has identified their potent anti-inflammatory effects, which are attributed to their ability to inhibit key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α. This demonstrates the therapeutic potential of pyrimidine derivatives as anti-inflammatory agents, providing a basis for the development of new treatments (Rashid et al., 2021).

Bioactive Heterocyclic Compounds

Pyrimidine derivatives have been explored for their broad-spectrum pharmacological activities, including antiviral, antifungal, and antibacterial properties. This comprehensive review of pyrimidine-containing drugs and their analogs underscores their importance as versatile scaffolds in drug discovery, offering insights into the design of new therapeutic agents (JeelanBasha & Goudgaon, 2021).

properties

IUPAC Name

1-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c1-7(16)9-6-13-11(12)15-10(9)14-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBMAOBZMVEWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(N=C1NC2CCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501205236
Record name 1-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone

CAS RN

1244949-62-9
Record name 1-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1244949-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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